molecular formula C14H13N5 B12927918 Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine CAS No. 121845-62-3

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine

Cat. No.: B12927918
CAS No.: 121845-62-3
M. Wt: 251.29 g/mol
InChI Key: VMCOUAAPOBDSCN-UHFFFAOYSA-N
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Description

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[3,4-e][1,2,4]triazin Ring: This step often involves cyclization reactions using appropriate precursors.

    Attachment of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Possible applications in drug design and development.

    Industry: Use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-e][1,2,4]triazin Derivatives: Compounds with similar ring structures.

    Phenylamines: Compounds with phenyl and amine groups.

    Dimethylated Amines: Compounds with dimethyl groups attached to nitrogen.

Uniqueness

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine, also known as N,N-Dimethyl-4-(pyrido[3,4-e][1,2,4]triazin-3-yl)phenylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H13N5
  • CAS Number: 121845-62-3
  • Molecular Weight: 241.28 g/mol

The structure of this compound features a pyrido-triazine moiety which is significant for its biological activity. The presence of nitrogen-containing heterocycles often correlates with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with triazine structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action:
    • The compound may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis.
    • It has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
  • Case Study:
    • In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines (e.g., breast and lung cancer), suggesting its role as a potential chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated.

  • In Vitro Studies:
    • The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
    • It was less effective against Gram-negative bacteria but still showed some activity against strains like Escherichia coli.
  • Mechanism:
    • The antibacterial mechanism may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

Given its structural characteristics, this compound is being explored for potential neuropharmacological applications.

  • Cognitive Function:
    • Preliminary studies suggest that the compound could enhance neurotransmitter levels in the brain, potentially benefiting conditions such as depression and anxiety.
    • Animal models have shown improved cognitive function when treated with this compound .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityReduced viability in breast/lung cancer cells; targets PI3K/Akt pathway
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC 10–20 µg/mL
Neuropharmacological EffectsEnhances neurotransmitter levels; improves cognitive function

Properties

CAS No.

121845-62-3

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N,N-dimethyl-4-pyrido[3,4-e][1,2,4]triazin-3-ylaniline

InChI

InChI=1S/C14H13N5/c1-19(2)11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,1-2H3

InChI Key

VMCOUAAPOBDSCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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